Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Description
Systematic IUPAC Nomenclature and CAS Registry Number
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for fused heterocyclic systems. The official IUPAC name for this compound is this compound, which precisely describes the fusion pattern between the pyrazole and pyrimidine rings and the location of the carboxylic acid substituent. The nomenclature indicates that the pyrazole ring is fused to the pyrimidine ring at positions 1 and 5 of the pyrazole ring, corresponding to positions a and the nitrogen atom of the pyrimidine ring.
The compound is assigned Chemical Abstracts Service registry number 1367949-47-0, which serves as its unique chemical identifier in scientific databases and literature. This CAS number distinguishes it from closely related isomers and structural analogs within the pyrazolo[1,5-a]pyrimidine family. The molecular formula C₇H₅N₃O₂ reflects the compound's composition of seven carbon atoms, five hydrogen atoms, three nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 163.13 grams per mole.
The structural representation using Simplified Molecular Input Line Entry System notation is provided as O=C(C1=CC=NC2=CC=NN12)O, which encodes the complete connectivity and stereochemistry of the molecule. Alternative database identifiers include the MDL number MFCD22068888, which facilitates cross-referencing across chemical databases and commercial suppliers.
Table 1: Key Identifiers for this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Registry Number | 1367949-47-0 |
| Molecular Formula | C₇H₅N₃O₂ |
| Molecular Weight | 163.13 g/mol |
| MDL Number | MFCD22068888 |
| SMILES Notation | O=C(C1=CC=NC2=CC=NN12)O |
Structural Relationship to Pyrazolo-Pyrimidine Heterocyclic Systems
This compound belongs to the broader class of pyrazolopyrimidine compounds, which represent fused heterocyclic systems combining pyrazole and pyrimidine ring structures. The pyrazolo[1,5-a]pyrimidine framework consists of a rigid, planar bicyclic system where the pyrazole ring shares two adjacent atoms with the pyrimidine ring, creating a ten-electron aromatic system with distinctive electronic properties. This fusion pattern differs from other possible pyrazolopyrimidine isomers, such as pyrazolo[1,5-c]pyrimidine or pyrazolo[3,4-d]pyrimidine, each exhibiting unique structural and chemical characteristics.
The structural architecture of this compound incorporates three nitrogen atoms within the bicyclic framework, contributing to its electron-deficient nature and influencing its reactivity patterns. The positioning of nitrogen atoms at specific locations within the fused system creates distinct electronic environments that affect both the compound's chemical behavior and its interaction with biological targets. The carboxylic acid functional group at position 7 provides additional opportunities for chemical modification and derivatization, making this compound a versatile synthetic intermediate.
Within the pyrazolopyrimidine family, structural diversity arises from variations in substitution patterns and the specific fusion modes between the component rings. Pyrazolo[1,5-a]pyrimidine derivatives have gained particular attention in medicinal chemistry due to their privileged scaffold status, which enables the design of compound libraries with favorable drug-like properties. The planar, rigid structure of the bicyclic core provides an excellent framework for optimizing molecular interactions with protein targets while maintaining synthetic accessibility.
The electronic distribution within the pyrazolo[1,5-a]pyrimidine system influences the compound's physicochemical properties, including its acidity, basicity, and hydrogen bonding capacity. The presence of multiple nitrogen atoms creates opportunities for coordination with metal centers and participation in hydrogen bonding networks, properties that are crucial for both synthetic applications and biological activity. Comparative analysis with other heterocyclic systems reveals that pyrazolo[1,5-a]pyrimidines occupy a unique chemical space characterized by balanced lipophilicity and polar surface area.
Isomeric Forms and Tautomeric Considerations
The structural complexity of this compound introduces the possibility of tautomeric equilibria, which significantly influence the compound's chemical and biological properties. Tautomerism in pyrazole-containing compounds represents a fundamental aspect of their chemistry, involving the migration of hydrogen atoms between different heteroatoms within the ring system. For pyrazolo[1,5-a]pyrimidine derivatives, multiple tautomeric forms may exist, each exhibiting distinct electronic distributions and molecular geometries.
Crystallographic studies of related pyrazolo[1,5-a]pyrimidine compounds have provided valuable insights into the preferred tautomeric forms in the solid state. X-ray diffraction analysis of structurally similar compounds reveals that specific tautomeric forms are stabilized through intermolecular hydrogen bonding networks and crystal packing forces. The tautomeric preference can significantly affect the compound's reactivity, with different forms exhibiting varying nucleophilicity and electrophilicity at specific positions within the molecule.
Environmental factors, including solvent polarity, temperature, and pH, influence the tautomeric equilibrium of this compound. In solution, rapid interconversion between tautomeric forms may occur, with the equilibrium position determined by the relative stability of each form under the given conditions. Theoretical calculations using density functional theory have been employed to predict the relative energies of different tautomeric forms and their barriers to interconversion.
The carboxylic acid functional group at position 7 introduces additional complexity to the tautomeric landscape, as it can participate in both intramolecular and intermolecular hydrogen bonding interactions. These interactions may stabilize specific tautomeric forms or influence the rate of tautomeric interconversion. Nuclear magnetic resonance spectroscopy studies of pyrazole derivatives have demonstrated that tautomeric exchange rates can be temperature-dependent, with slower exchange at lower temperatures allowing for the observation of individual tautomeric species.
Table 2: Factors Influencing Tautomeric Equilibria in Pyrazolo[1,5-a]pyrimidine Systems
Understanding the tautomeric behavior of this compound is crucial for predicting its chemical reactivity and biological activity. Different tautomeric forms may exhibit varying binding affinities for biological targets, leading to differences in pharmacological activity. Additionally, the tautomeric state can influence the compound's synthetic chemistry, affecting reaction selectivity and product distribution in chemical transformations. This complexity necessitates careful consideration of tautomeric effects in both synthetic planning and structure-activity relationship studies involving this important heterocyclic scaffold.
Properties
IUPAC Name |
pyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-1-3-8-6-2-4-9-10(5)6/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOMVTAAOLUSFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=CC=N2)N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1367949-47-0 | |
| Record name | pyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclocondensation of 3-Aminopyrazole with 1,3-Dicarbonyl Compounds
One of the primary synthetic routes involves the cyclocondensation of 5-amino-3-methylpyrazole with diethyl malonate or related 1,3-dicarbonyl compounds under basic conditions. This reaction yields dihydroxy-pyrazolo[1,5-a]pyrimidine intermediates which can be further functionalized.
Chlorination and Nucleophilic Substitution
The hydroxyl groups at positions 5 and 7 of the dihydroxy intermediate are converted to chlorides using phosphorus oxychloride (POCl3), yielding 5,7-dichloro-pyrazolo[1,5-a]pyrimidine derivatives (61% yield). Subsequent selective nucleophilic substitution at the 7-position chlorine with nucleophiles such as morpholine or amines allows for the introduction of diverse substituents.
Functional Group Transformations to Carboxylic Acid
The carboxylic acid function at position 7 can be introduced via oxidation or hydrolysis of ester precursors derived from the pyrazolo[1,5-a]pyrimidine core.
- Reduction of esters to alcohols using sodium borohydride (NaBH4) with near-quantitative yield (99%) followed by oxidation to aldehydes using Dess–Martin periodinane (46% yield).
- Reductive amination and further oxidation steps enable the installation of carboxylic acid groups or related functionalities.
Suzuki and Buchwald–Hartwig Coupling Reactions
Advanced derivatives, including this compound analogs, are synthesized through palladium-catalyzed cross-coupling reactions:
- Suzuki coupling between halogenated pyrazolo[1,5-a]pyrimidines and boronic acids or esters introduces aryl or alkyl groups at position 7.
- Buchwald–Hartwig amination enables the formation of C–N bonds at position 7, facilitating the synthesis of amide and benzimidazole derivatives.
Detailed Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Cyclocondensation | 5-Amino-3-methylpyrazole + diethyl malonate + NaOEt | 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol | 89 | Base-promoted cyclization |
| 2 | Chlorination | POCl3 | 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine | 61 | Converts hydroxyls to chlorides |
| 3 | Nucleophilic substitution | Morpholine + K2CO3 | 7-morpholino-5-chloro derivative | 94 | Selective substitution at position 7 |
| 4 | Suzuki coupling | Boronic acid + Pd catalyst | 7-aryl substituted pyrazolo[1,5-a]pyrimidine | Variable | Cross-coupling to introduce aryl groups |
| 5 | Ester reduction | NaBH4 | Alcohol intermediate | 99 | Reduction of ester to alcohol |
| 6 | Oxidation | Dess–Martin periodinane | Aldehyde intermediate | 46 | Oxidation of alcohol to aldehyde |
| 7 | Reductive amination | Amine + NaBH(OAc)3 | Amino-substituted derivatives | 63–84 | Introduction of amine substituents |
| 8 | Hydrolysis or further oxidation | Acid/base hydrolysis or oxidation | This compound | - | Final step to obtain carboxylic acid |
Alternative Synthetic Approaches
Pericyclic Reactions
Some protocols bypass aminopyrazole starting materials, utilizing [4+2] cycloaddition reactions of acyclic precursors, such as N-propargylic sulfonylhydrazones with sulfonyl azides, catalyzed by copper(I). This method forms fused pyrazolo[1,5-a]pyrimidine rings in a one-pot scalable process, followed by elimination to yield the desired heterocycle.
Use of β-Enaminone Derivatives
The cyclization of β-enaminone derivatives with 3-aminopyrazoles has been shown to improve yields and regioselectivity compared to 1,3-dicarbonyl compounds. Electron-withdrawing substituents on the β-enaminone increase reaction efficiency, enabling the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines that can be further functionalized.
Research Findings and Yield Optimization
- The use of sodium ethanolate as a base in the initial cyclocondensation step consistently yields high product quantities (~89%).
- Chlorination with phosphorus oxychloride is moderate in yield (~61%) but crucial for subsequent substitution reactions.
- Selective substitution at position 7 is facilitated by the higher reactivity of the chlorine atom at this position, enabling high yields (up to 94%) in nucleophilic substitution reactions.
- Palladium-catalyzed coupling reactions (Suzuki, Buchwald–Hartwig) are effective for introducing diverse substituents, with average yields ranging from 60% to 89% depending on the reaction conditions and substrates.
- Reductive amination and oxidation steps allow for the introduction of carboxylic acid groups with moderate to good yields (46–84%).
Summary Table of Key Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Remarks |
|---|---|---|---|---|
| Cyclocondensation | 5-Amino-3-methylpyrazole + diethyl malonate | Sodium ethanolate, reflux | 89 | Forms dihydroxy intermediate |
| Chlorination | Dihydroxy intermediate | POCl3, reflux | 61 | Converts hydroxyls to chlorides |
| Nucleophilic substitution | 5,7-Dichloro derivative | Morpholine, K2CO3, room temperature | 94 | Selective substitution at position 7 |
| Suzuki coupling | Halogenated pyrazolo derivative + boronic acid | Pd catalyst, base | 60–89 | Introduces aryl groups |
| Reductive amination | Aldehyde intermediate + amine | NaBH(OAc)3 | 63–84 | Amino substituent introduction |
| Oxidation | Alcohol intermediate | Dess–Martin periodinane | 46 | Converts alcohol to aldehyde |
| Pericyclic reaction | N-propargylic sulfonylhydrazone + sulfonyl azide | Cu(I) catalyst, one-pot | Variable | Alternative ring formation method |
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can modify the electronic properties of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
Anticancer Activity
The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied for its potential anticancer properties. Research indicates that derivatives of this compound can inhibit the growth of various cancer cell lines.
Case Studies and Findings
- Synthesis and Testing : A recent study synthesized a library of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines. These compounds were evaluated for their anticancer activity against MDA-MB-231 (human breast cancer) cell lines using MTT assays. The results demonstrated varying degrees of growth inhibition, with some compounds showing significant activity compared to established anticancer drugs like YM155 and menadione .
- Mechanism of Action : The anticancer effects are attributed to the ability of these compounds to interfere with cellular pathways involved in cancer cell proliferation and survival. The structure of pyrazolo[1,5-a]pyrimidines allows them to mimic biogenic purines, which is crucial for their biological activity .
Enzyme Inhibition
PPCA has also been recognized for its role as an enzyme inhibitor, particularly in the context of diseases such as tuberculosis.
Key Insights
- Antituberculosis Activity : A study identified pyrazolo[1,5-a]pyrimidin-7(4H)-one as a potential lead compound for antituberculosis treatment through high-throughput screening methods. This indicates that modifications to the pyrazolo[1,5-a]pyrimidine structure can yield effective inhibitors against specific pathogens .
- Selective Protein Inhibition : The ability of PPCA derivatives to selectively inhibit certain proteins makes them valuable in drug design. Their structural diversity allows for targeted modifications that enhance their inhibitory effects on specific enzymes involved in disease processes .
Photophysical Properties
The photophysical characteristics of pyrazolo[1,5-a]pyrimidines have opened avenues for their use in material science and as fluorescent probes.
Applications in Imaging
- Fluorescent Probes : Research has shown that pyrazolo[1,5-a]pyrimidines can be used as lipid droplet biomarkers in cancer cells (e.g., HeLa cells). Their unique photophysical properties enable them to serve as effective imaging agents in biological studies .
- Material Science : The modification of the pyrazolo[1,5-a]pyrimidine core through aromatic substitution reactions enhances its utility in various applications within material science, particularly in developing new fluorescent materials .
Summary Table of Applications
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects :
- Trifluoromethyl (CF₃) : Derivatives like 5-Cyclopropyl-2-(trifluoromethyl)this compound exhibit enhanced metabolic stability and lipophilicity due to the electron-withdrawing CF₃ group .
- Methyl Groups : Simple methyl substitutions (e.g., at C5) increase lipophilicity without significantly altering reactivity, making them suitable for lead optimization .
- Cyclopropyl and Pyrazole Rings : Bulky substituents like cyclopropyl or dimethylpyrazole improve target selectivity, as seen in kinase inhibitors .
Biological Activity
Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This compound exhibits significant potential in various therapeutic areas, including anticancer and anti-inflammatory applications. This article provides a detailed overview of its biological activity, supported by data tables and research findings.
Structural Characteristics
The molecular formula of this compound is C_8H_6N_4O_2, with a molecular weight of approximately 206.16 g/mol. The compound features a fused heterocyclic structure that combines pyrazole and pyrimidine moieties, characterized by a carboxylic acid functional group at the 7-position and a keto group at the 2-position. These unique structural features contribute to its biological activities and potential applications in drug development .
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance:
- Inhibition of Kinases : Compounds derived from this scaffold have been identified as potent inhibitors of various kinases implicated in cancer progression, such as Pim-1 and Flt-3. In vitro studies demonstrated that these inhibitors suppressed phosphorylation of BAD protein and inhibited colony formation in cancer cell lines at submicromolar concentrations .
- Cell Line Studies : A study involving synthesized triazole-linked glycohybrids of pyrazolo[1,5-a]pyrimidines showed promising anticancer activity against MCF-7 (human breast cancer) cells, with an IC50 value of 15.3 µM for one of the compounds tested .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazolo[1,5-a]pyrimidine derivatives has also been explored. Compounds have shown efficacy in inhibiting LPS-induced NF-κB/AP-1 reporter activity, indicating their potential to modulate inflammatory responses .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. Modifications at various positions on the pyrazolo ring can significantly influence their potency and selectivity:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Methyl-2-oxo-1H,2H-pyrazolo[1,5-a]pyrimidine | Methyl group at position 5 | Enhanced lipophilicity |
| 4-Amino-7-hydroxy-pyrazolo[1,5-a]pyrimidine | Hydroxyl group at position 7 | Increased solubility |
| 3-Carboxamido-pyrazolo[1,5-a]pyrimidine | Carboxamide substitution at position 3 | Potential for improved enzyme inhibition |
These variations highlight how structural modifications can lead to diverse biological activities and physicochemical properties .
Case Studies
Several case studies have documented the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives:
- Pim-1 Inhibitors : A series of compounds were developed as selective Pim-1 inhibitors through lead optimization. These compounds exhibited high selectivity against oncogenic kinases while maintaining a favorable safety profile compared to earlier inhibitors .
- Copper-Catalyzed Synthesis : A novel synthetic route employing microwave-assisted copper-catalysis was utilized to create glycohybrids with enhanced anticancer activity. The synthesized compounds were screened against multiple cancer cell lines, demonstrating significant growth inhibition .
Q & A
Q. Advanced
- Position 7 : Carboxylic acid derivatives exhibit higher kinase inhibition (e.g., EGFR IC₅₀ = 0.2 μM) compared to esters due to stronger hydrogen bonding .
- Position 5 : Trifluoromethyl groups enhance metabolic stability and lipophilicity, improving antitumor activity in HCT-116 cells (IC₅₀ = 8.7 μM) .
- Position 3 : Bulky aryl groups (e.g., phenyl) increase steric hindrance, reducing off-target effects in anti-inflammatory assays .
What in vitro assays are recommended for evaluating anticancer potential?
Q. Basic
- MTT assays in colorectal (HCT-116) or breast cancer (MCF-7) cell lines .
- Apoptosis markers : Caspase-3/7 activation via fluorometric assays.
- Kinase profiling : Selectivity screens against a panel of 50+ kinases (e.g., JAK2, CDK2) .
How can low yields in multi-step syntheses be systematically optimized?
Q. Advanced
- Step monitoring : TLC or in-situ IR tracks intermediate formation.
- Catalyst screening : Lewis acids (ZnCl₂) or organocatalysts (proline derivatives) improve cyclization efficiency .
- Temperature control : Microwave-assisted steps at 80–100°C reduce decomposition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
